3-(4-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
The compound 3-(4-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine features a pyridazine core linked via a sulfanyl bridge to a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group. This article compares its structural, spectroscopic, and functional attributes with related compounds from peer-reviewed literature.
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-16-9-14(10-17(11-16)28-2)21-23-19(29-26-21)12-30-20-8-7-18(24-25-20)13-3-5-15(22)6-4-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRPPILFTYHVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Formation of 3-Bromo-4-Arylpyridazine
The pyridazine backbone is constructed via an inverse electron-demand Diels-Alder (iEDDA) reaction between 3-bromo-1,2,4,5-tetrazine (1 ) and silyl enol ethers under BF₃·OEt₂ catalysis. For the target compound, 4-bromophenyl-substituted silyl enol ether (2 ) reacts with tetrazine 1 in dichloromethane at 0°C to room temperature, yielding 3-bromo-4-(4-bromophenyl)pyridazine (3 ) with >90% regioselectivity (Scheme 1).
Key Data:
Functionalization at Position 6
Pyridazine 3 undergoes bromination at position 6 using POBr₃ at 110–120°C for 6 hours, yielding 3,6-dibromo-4-(4-bromophenyl)pyridazine (4 ) (76% yield). Subsequent thiolation with thiourea in ethanol at reflux replaces the 6-bromo group with a thiol (-SH), producing 3-bromo-4-(4-bromophenyl)pyridazine-6-thiol (5 ) (Scheme 1).
Optimization Note:
Preparation of the 1,2,4-Oxadiazole Moiety
Synthesis of 3-(3,5-Dimethoxyphenyl)-5-(Bromomethyl)-1,2,4-Oxadiazole
The oxadiazole fragment is synthesized via a three-step protocol (Scheme 2):
- Amidoxime Formation: 3,5-Dimethoxybenzonitrile (6 ) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 6 hours, yielding amidoxime 7 (89% yield).
- O-Acylation: Amidoxime 7 is treated with bromoacetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C, affording O-acylamidoxime 8 (74% yield).
- Cyclodehydration: Heating 8 in borate buffer (pH 9.5) at 90°C for 2 hours induces cyclization to 3-(3,5-dimethoxyphenyl)-5-(bromomethyl)-1,2,4-oxadiazole (9 ) (68% yield).
Spectroscopic Validation:
- ¹H-NMR (CDCl₃): δ 7.21 (s, 1H, Ar-H), 6.68 (s, 2H, Ar-H), 4.52 (s, 2H, CH₂Br)
- HRMS: m/z 356.9972 [M+H]⁺ (calc. 356.9968)
Coupling Strategies for Sulfanyl Bridge Formation
Nucleophilic Substitution
Pyridazine-6-thiol 5 (1.0 equiv) reacts with oxadiazole 9 (1.1 equiv) in dimethylformamide (DMF) at 60°C for 8 hours under nitrogen, yielding the target compound 10 (Scheme 3). Potassium carbonate (2.0 equiv) is used to deprotonate the thiol, enhancing nucleophilicity.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | 72% |
| Temperature | 60°C | vs. 45% @ RT |
| Reaction Time | 8 hours | <5% after 4h |
Alternative Route: Mitsunobu Coupling
For acid-sensitive substrates, 5 and 9 are coupled using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature (58% yield).
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom can lead to a variety of substituted derivatives .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole moieties. For instance, derivatives of oxadiazole have shown significant activity against various pathogens. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to improved efficacy against resistant strains.
Case Study: Antimicrobial Evaluation
A study conducted on related compounds demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that the compound could be explored for its potential as an antimicrobial agent.
Anti-inflammatory Properties
Compounds featuring pyridazine and oxadiazole scaffolds have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Study: Inflammation Modulation
Research indicates that similar structures can significantly reduce inflammation markers in vitro and in vivo models. For example, compounds with a pyrazole structure have been shown to outperform standard anti-inflammatory drugs like diclofenac sodium . The incorporation of the bromophenyl group may further enhance this activity through increased binding affinity to target proteins involved in inflammatory pathways.
Pharmacological Scaffolds in Drug Development
The unique structural features of 3-(4-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine make it an attractive candidate for drug development. Its ability to serve as a scaffold for various substitutions allows for the design of novel therapeutics targeting multiple biological pathways.
Table: Potential Modifications and Their Expected Activities
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The oxadiazole moiety is known to interact with various biological targets, while the bromophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : Pyridazine (6-membered ring with two adjacent nitrogen atoms) + 1,2,4-oxadiazole (5-membered ring with two nitrogen and one oxygen atom).
- Substituents :
- 4-Bromophenyl on pyridazine.
- 3,5-Dimethoxyphenyl on oxadiazole.
- Linkage : Sulfanyl (–S–) group connects the oxadiazole to pyridazine.
Analog 1 : 4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-pyrazol-1-yl)benzenesulfonamide (Compound 13, )
- Core : Pyrazoline (5-membered dihydropyrazole) + indole.
- Substituents :
- 4-Bromophenyl on pyrazoline.
- Sulfonamide (–SO₂NH₂) on benzene.
- Key Structural Differences : The sulfonamide group (vs. sulfanyl in the target) and pyrazoline core (vs. pyridazine/oxadiazole) suggest divergent electronic profiles and binding interactions .
Analog 2 : 2-(1-Triazinoindol-3-yl-pyrazol-5-yl)-6,6-dimethylindol-4-one (Compound 41, )
- Core: Triazinoindole + pyrazole.
- Substituents :
- 4-Bromophenyl on pyrazole.
- Dimethyl groups on the indole.
Spectroscopic Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected peaks for C–S (sulfanyl, ~600–700 cm⁻¹), C–O–C (methoxy, ~1250 cm⁻¹), and aromatic C–Br (~500–600 cm⁻¹).
- Compound 13 () : Shows distinct SO₂ stretching (1219, 1374 cm⁻¹) and C=O (1651 cm⁻¹) peaks, absent in the target due to differing functional groups .
- Compound 41 () : Features NH and C=O stretches (~3250, 1651 cm⁻¹), highlighting the role of carbonyl and amine groups absent in the target .
Nuclear Magnetic Resonance (NMR)
- Compound 13 () : Aromatic protons resonate at δ 7.00–8.18 ppm, with NH₂ signals at δ 6.63 ppm. The target’s 3,5-dimethoxyphenyl group would likely show singlet aromatic protons (δ ~6.5–7.5 ppm) and methoxy signals at δ ~3.8 ppm .
Data Table: Key Comparative Features
Biological Activity
The compound 3-(4-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHBrNOS
- Molecular Weight : 404.32 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine and oxadiazole have been shown to possess antibacterial and antifungal activities. The presence of bromine and methoxy groups in the structure may enhance these effects due to their electron-withdrawing properties, which can increase the reactivity towards microbial targets.
Anticancer Activity
Several studies have highlighted the potential of pyridazine derivatives in cancer treatment. The compound's structural features suggest possible interactions with key cellular pathways involved in tumor growth. For example:
- Case Study 1 : A related pyridazine derivative demonstrated cytotoxic effects against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Case Study 2 : The oxadiazole moiety has been linked to apoptosis induction in cancer cells, suggesting that the compound may trigger cell death pathways through mitochondrial dysfunction .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The bromophenyl and methoxyphenyl groups may interact with specific enzymes involved in cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed with related structures, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The bromophenyl group enhances lipophilicity and facilitates membrane penetration.
- The methoxy groups contribute to increased biological activity by stabilizing the compound through hydrogen bonding.
- The oxadiazole ring is crucial for antimicrobial activity and may enhance anticancer properties due to its ability to form reactive intermediates.
Data Table: Biological Activity Summary
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Use Claisen–Schmidt condensation followed by Michael addition to construct the core pyridazine-oxadiazole scaffold. Optimize reaction time (e.g., 12–24 hours) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity .
- Employ flash chromatography with gradient elution (ethyl acetate/hexane, 3:7) to isolate intermediates, achieving yields up to 86% for analogous compounds .
- Validate purity via HPLC (≥95% purity threshold) using a C18 column and acetonitrile/water mobile phase .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- X-ray diffraction for unambiguous determination of crystal packing and bond angles (e.g., dihedral angles between bromophenyl and oxadiazole moieties) .
- 1H/13C NMR in DMSO-d6 to resolve proton environments (e.g., sulfanyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at 1651 cm⁻¹, C-S stretch at 1092 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for antitubulin activity?
Methodological Answer:
- Synthesize derivatives with modified substituents (e.g., replacing bromophenyl with chlorophenyl or methoxyphenyl) and evaluate cytotoxicity using sea urchin embryo assays and human cancer cell lines (e.g., MCF-7, HeLa) .
- Correlate substituent electronic properties (Hammett σ values) with IC50 data to identify pharmacophoric requirements for tubulin binding .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate assays under standardized conditions (e.g., consistent cell passage number, serum-free media) to minimize variability. For example, discrepancies in σ receptor binding (e.g., σ1 vs. σ2 affinity) may arise from differences in guinea pig vs. human receptor isoforms .
- Use dose-response curves and kinetic studies to distinguish between direct target inhibition and off-target effects .
Q. What computational strategies predict binding modes and electronic properties?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions critical for interactions with tubulin or fungal enzymes .
- Conduct molecular docking (AutoDock Vina) using crystal structures of β-tubulin (PDB: 1SA0) to model ligand orientation and hydrogen-bonding networks .
Q. How does solvent polarity influence photophysical properties?
Methodological Answer:
- Measure emission spectra in solvents of varying polarity (e.g., hexane, DMSO). Polar solvents induce redshifted emission (e.g., λem = 356 nm in DMSO) due to stabilization of excited-state dipole moments .
- Calculate Stokes shifts to quantify solvent relaxation effects and inform applications in fluorescence-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
